molecular formula C25H20ClNO3 B6566663 4-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 921555-32-0

4-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No. B6566663
CAS RN: 921555-32-0
M. Wt: 417.9 g/mol
InChI Key: BIKGGVPWWMXSEL-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a chloro group, and a chromen group. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The amide group, for example, could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .

Scientific Research Applications

Anti-Inflammatory Activity

Compounds similar to “4-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide” have shown significant anti-inflammatory activity. For instance, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibited superior anti-inflammatory activity compared to the standard, ibuprofen .

Antitumor Activity

Coumarin derivatives, which are structurally similar to the compound , have demonstrated antitumor activity . This makes them potential candidates for cancer treatment research.

Anti-HIV Activity

Some coumarin derivatives have shown anti-HIV activity . This suggests that similar compounds could be explored for potential use in HIV treatment.

Antibacterial and Antifungal Activity

Coumarin derivatives have also been found to have antibacterial and antifungal properties . This indicates that they could be used in the development of new antimicrobial agents.

Anticoagulant Activity

These compounds have been found to inhibit the enzyme VKOR, which is involved in blood clotting . This suggests potential applications in the development of anticoagulant drugs.

Central Nervous System Stimulant

Coumarin derivatives have shown effects as central nervous system stimulants . This opens up potential applications in the treatment of neurological disorders.

Triglyceride-Lowering Activity

These compounds have been found to lower triglyceride levels . This suggests potential applications in the treatment of conditions related to high triglyceride levels, such as heart disease.

Antioxidant Activity

Hydroxycoumarins, which are similar to the compound , have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests potential applications in the prevention and treatment of diseases related to oxidative stress.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine, materials science, or environmental science. This could involve studying its biological activity, its physical and chemical properties, or its reactivity under different conditions .

properties

IUPAC Name

4-chloro-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c1-15(2)16-3-5-17(6-4-16)24-14-22(28)21-13-20(11-12-23(21)30-24)27-25(29)18-7-9-19(26)10-8-18/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKGGVPWWMXSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

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